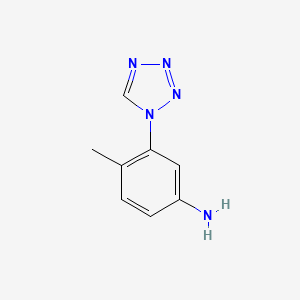
4-methyl-3-(1H-tetrazol-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-(1H-tetrazol-1-yl)aniline is a chemical compound with the molecular formula C8H9N5 and a molecular weight of 175.19 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 4-methyl-3-(1H-tetrazol-1-yl)aniline is 1S/C8H9N5/c1-6-2-3-7(9)4-8(6)13-5-10-11-12-13/h2-5H,9H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-methyl-3-(1H-tetrazol-1-yl)aniline is a solid substance at room temperature . The predicted melting point is 132.94°C, and the predicted boiling point is approximately 396.5°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3, and the predicted refractive index is n20D 1.72 .Wissenschaftliche Forschungsanwendungen
Electroluminescence and Photophysical Properties
Research on tetradentate bis-cyclometalated platinum complexes, including those derived from aniline derivatives, has shown significant potential in electroluminescence applications. These complexes exhibit high luminescence and have been incorporated into organic light-emitting diode (OLED) devices, demonstrating excellent performance. The study of their design, synthesis, structure, and photophysical properties has contributed to the advancement of materials with potential applications in display and lighting technologies (Vezzu et al., 2010).
Nitration of Aromatic Compounds
The synthesis and application of ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium nitrate, for the nitration of aromatic compounds, including aniline derivatives, have been explored. This research provides insights into efficient and selective nitration processes, which are crucial for the production of various organic intermediates used in pharmaceuticals, agrochemicals, and dyes (Zolfigol et al., 2012).
DNA-Binding and Antioxidant Activities
Studies on silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives have demonstrated their DNA-binding properties and antioxidant activities. These findings are significant for the development of new therapeutic agents and for understanding the mechanisms of action of metal-based drugs (Wu et al., 2014).
Electrocatalytic Properties
The electrosynthesis of polyaniline in ionic liquids and its electrocatalytic properties have been investigated, highlighting the potential of aniline derivatives in electrochemical applications. These studies focus on the development of materials with significant electrocatalytic activity for applications such as sensors and energy storage devices (Ximin et al., 2005).
Optical Properties of Schiff Bases
Research on azo-based phenylthiophene Schiff bases synthesized from aniline derivatives has provided valuable insights into their crystal structures and optical properties. These materials have potential applications in the development of organic electronic devices due to their significant optical band gaps and the possibility of tuning their electronic properties (Shili et al., 2020).
Safety and Hazards
The safety information for 4-methyl-3-(1H-tetrazol-1-yl)aniline indicates that it may cause serious eye irritation and may cause respiratory irritation . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .
Wirkmechanismus
Target of Action
This compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
Tetrazole derivatives have been known to prevent the synthesis of bacterial cell walls, resulting in cell lysis . They are structurally comparable to D-alanyl-D-alanine, a component of peptidoglycan, and are capable of reacting with penicillin-binding proteins .
Biochemical Pathways
Given its structural similarity to other tetrazole derivatives, it may interfere with the synthesis of peptidoglycan layers of the bacterial cell wall .
Pharmacokinetics
Its physical properties such as melting point (13294° C), boiling point (~3965° C at 760 mmHg), and density (~14 g/cm^3) have been reported .
Result of Action
Based on the known actions of similar tetrazole derivatives, it may lead to bacterial cell lysis by preventing the synthesis of bacterial cell walls .
Action Environment
It is known to be a solid at room temperature and should be stored under these conditions for stability .
Eigenschaften
IUPAC Name |
4-methyl-3-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-2-3-7(9)4-8(6)13-5-10-11-12-13/h2-5H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCANBIWZOKQTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(1H-tetrazol-1-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


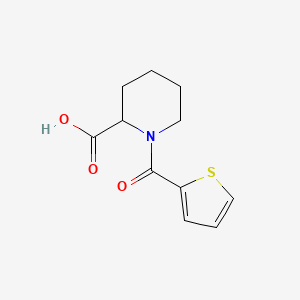
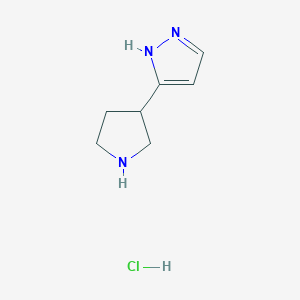
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2986262.png)

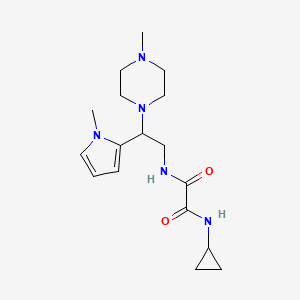
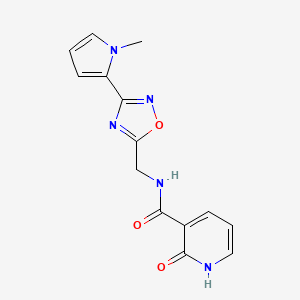
![2-{[2-(Benzoylamino)acetyl]amino}ethyl benzenecarboxylate](/img/structure/B2986270.png)

![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2986272.png)
![3-(1-Methylcyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2986273.png)
![(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2986276.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2986279.png)